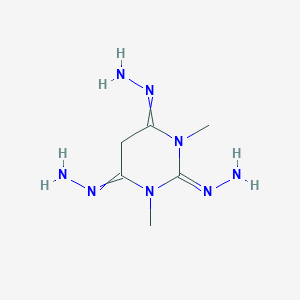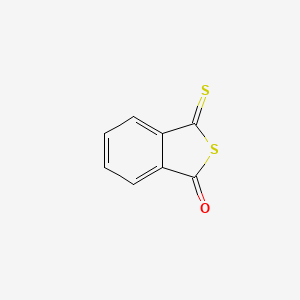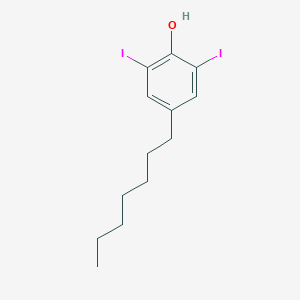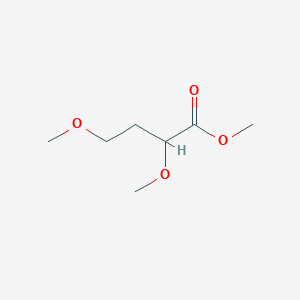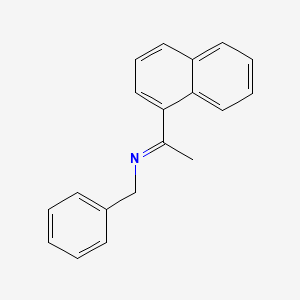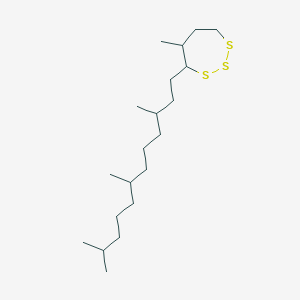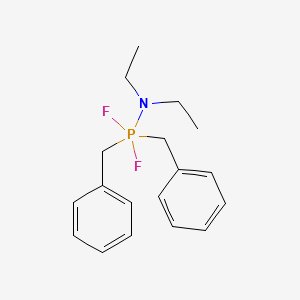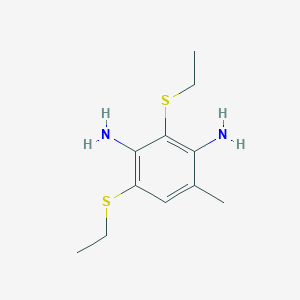![molecular formula C12H13N3S B14296521 1,2-Benzenediamine, 4-[(4-aminophenyl)thio]- CAS No. 125159-34-4](/img/structure/B14296521.png)
1,2-Benzenediamine, 4-[(4-aminophenyl)thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzenediamine, 4-[(4-aminophenyl)thio]- is an organic compound with the molecular formula C12H13N3S This compound is characterized by the presence of two amino groups attached to a benzene ring, along with a thioether linkage to another aminophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediamine, 4-[(4-aminophenyl)thio]- typically involves the reaction of 1,2-benzenediamine with 4-aminothiophenol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the thioether linkage.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Benzenediamine, 4-[(4-aminophenyl)thio]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or thiols.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Aplicaciones Científicas De Investigación
1,2-Benzenediamine, 4-[(4-aminophenyl)thio]- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-Benzenediamine, 4-[(4-aminophenyl)thio]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the formation of reactive intermediates, which can interact with cellular components such as proteins, DNA, or enzymes. These interactions can lead to various biological effects, depending on the specific context and application.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Benzenediamine, 4-methyl-: A derivative with a methyl group instead of the aminophenylthio group.
1,4-Benzenediamine, N-phenyl-: A compound with a phenyl group attached to the nitrogen atom.
Uniqueness
1,2-Benzenediamine, 4-[(4-aminophenyl)thio]- is unique due to the presence of the thioether linkage and the additional amino group, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
125159-34-4 |
|---|---|
Fórmula molecular |
C12H13N3S |
Peso molecular |
231.32 g/mol |
Nombre IUPAC |
4-(4-aminophenyl)sulfanylbenzene-1,2-diamine |
InChI |
InChI=1S/C12H13N3S/c13-8-1-3-9(4-2-8)16-10-5-6-11(14)12(15)7-10/h1-7H,13-15H2 |
Clave InChI |
AUTXJLFNORABNE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N)SC2=CC(=C(C=C2)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)hept-6-en-2-one](/img/structure/B14296441.png)
![Bis[3-(chlorocarbonyl)-4-methylphenyl]iodanium hydrogen sulfate](/img/structure/B14296445.png)
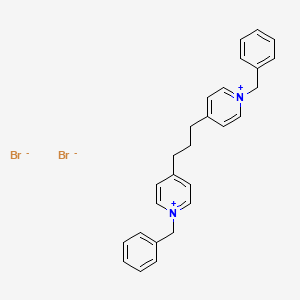
![2-[(3-Anilino-2-sulfanylpropyl)sulfanyl]phenol](/img/structure/B14296451.png)
